Conopressin S

Description

Properties

IUPAC Name |

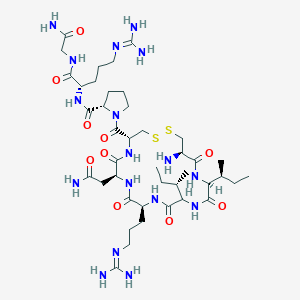

(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13,16-bis[(2S)-butan-2-yl]-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H73N17O10S2/c1-5-20(3)30-37(66)53-24(11-8-14-50-41(47)48)34(63)54-25(16-28(43)59)35(64)55-26(19-70-69-18-22(42)32(61)56-31(21(4)6-2)38(67)57-30)39(68)58-15-9-12-27(58)36(65)52-23(10-7-13-49-40(45)46)33(62)51-17-29(44)60/h20-27,30-31H,5-19,42H2,1-4H3,(H2,43,59)(H2,44,60)(H,51,62)(H,52,65)(H,53,66)(H,54,63)(H,55,64)(H,56,61)(H,57,67)(H4,45,46,49)(H4,47,48,50)/t20-,21-,22-,23-,24-,25-,26-,27-,30?,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIFAUSRCYILTD-FMWAODGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N)C(C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N)[C@@H](C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H73N17O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1028.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111317-90-9 |

Source

|

| Record name | Conopressin S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111317909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Conopressin S from Conus striatus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conopressin S, a nonapeptide neurotoxin isolated from the venom of the marine cone snail Conus striatus, represents a significant molecule of interest for neuropharmacology and drug development.[1][2] As a member of the vasopressin/oxytocin superfamily of peptides, it exhibits notable interactions with G-protein coupled receptors (GPCRs), making it a valuable tool for studying these signaling pathways and a potential lead for therapeutic agents.[1][3] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and data presentation.

Introduction

The venom of cone snails (Conus spp.) is a complex cocktail of bioactive peptides, known as conotoxins, which have evolved to target a wide array of ion channels, transporters, and receptors in their prey.[4][5] These peptides are characterized by their high potency and specificity, making them invaluable pharmacological probes and potential drug candidates.[4] Conus striatus, a piscivorous cone snail, produces a venom rich in neurotoxins, including this compound.[2]

This compound is a disulfide-poor conopeptide, distinguishing it from the more common disulfide-rich conotoxins.[6] Its structural similarity to the mammalian neurohypophysial hormones vasopressin and oxytocin underpins its biological activity, primarily as an agonist at vasopressin and oxytocin receptors.[7][8][9] This guide will detail the methodologies employed in the pioneering work to isolate and characterize this intriguing peptide.

Physicochemical and Biological Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1. This data is crucial for its identification and for understanding its structure-function relationship.

| Property | Value | Reference |

| Amino Acid Sequence | Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2 | [1] |

| Molecular Weight | ~1058 Da (Calculated based on sequence) | |

| Disulfide Bridge | Cys¹-Cys⁶ | [10] |

| Receptor Binding Affinity (Ki) | ||

| Vasopressin V1b Receptor (AVPR1B) | 8.3 nM | [10][11] |

| Oxytocin Receptor (OXTR) | 175 nM | [10][11] |

| Vasopressin V1a Receptor (AVPR1A) | 827 nM | [10][11] |

| Vasopressin V2 Receptor (AVPR2) | No significant interaction | [11] |

Table 1: Quantitative Data for this compound

Experimental Protocols

The isolation and characterization of this compound from the crude venom of Conus striatus involves a multi-step process combining chromatographic separation and sophisticated analytical techniques.

Venom Extraction

-

Specimen Collection: Specimens of Conus striatus are collected from their natural marine habitat.

-

Venom Duct Dissection: The venom ducts are carefully dissected from the snails.

-

Extraction: The venom is extracted from the ducts by mechanical squeezing or homogenization in an appropriate buffer (e.g., 0.1 M acetic acid) to ensure peptide stability.

-

Clarification: The crude extract is centrifuged at high speed (e.g., 10,000 x g for 15 minutes) to pellet cellular debris. The resulting supernatant, containing the crude venom, is collected.

Purification by High-Performance Liquid Chromatography (HPLC)

A multi-step HPLC protocol is typically employed to purify this compound from the complex venom mixture.

-

Initial Fractionation (Size-Exclusion or Ion-Exchange Chromatography):

-

The crude venom is first subjected to a low-resolution chromatography step, such as size-exclusion or ion-exchange chromatography, to separate the components based on size or charge, respectively. This reduces the complexity of the mixture for subsequent purification.

-

-

Reversed-Phase HPLC (RP-HPLC):

-

Column: A C18 reversed-phase column is commonly used for peptide separation.

-

Mobile Phase: A two-solvent system is employed:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile (ACN).

-

-

Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptides. A typical gradient might be from 5% to 60% Solvent B over 60 minutes.

-

Detection: Elution is monitored by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions are collected at regular intervals.

-

-

Secondary and Tertiary RP-HPLC:

-

Fractions containing the peptide of interest (identified by subsequent analysis or bioassay) are subjected to further rounds of RP-HPLC using shallower gradients to achieve purification to homogeneity.

-

Structural Characterization

-

Mass Spectrometry:

-

Technique: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to determine the accurate molecular weight of the purified peptide.[10]

-

Sample Preparation: The purified peptide fraction is desalted and mixed with an appropriate matrix (for MALDI-TOF) or infused directly into the ESI source.

-

-

Amino Acid Sequencing (Edman Degradation):

-

Principle: The Edman degradation method is a chemical process that sequentially removes one amino acid at a time from the N-terminus of a peptide.[12][13][14]

-

Procedure:

-

The purified peptide is immobilized on a solid support.

-

The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC).

-

The derivatized amino acid is cleaved from the peptide chain under acidic conditions.

-

The released phenylthiohydantoin (PTH)-amino acid is identified by chromatography.

-

The cycle is repeated to determine the sequence of the peptide.[12][13]

-

-

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and characterization of this compound.

Signaling Pathway of this compound

This compound, as a vasopressin/oxytocin analog, is known to exert its effects by binding to and activating their respective G-protein coupled receptors.[1] The primary signaling cascade initiated upon receptor activation is through the Gq/11 family of G-proteins.

Caption: Gq/11 signaling pathway activated by this compound.

Conclusion

The discovery and isolation of this compound from Conus striatus exemplify the intricate process of natural product drug discovery. The methodologies outlined in this guide, from venom extraction to detailed structural elucidation, have been pivotal in understanding the nature of this potent neurotoxin. The unique properties of this compound, particularly its high affinity for the vasopressin V1b receptor, continue to make it a valuable pharmacological tool.[10][11] Further research into its structure-activity relationships and potential therapeutic applications is warranted, and the protocols described herein provide a solid foundation for such future endeavors.

References

- 1. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomic Analysis of the Predatory Venom of Conus striatus Reveals Novel and Population-Specific κA-Conotoxin SIVC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conus venom peptide pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A vasopressin/oxytocin-related conopeptide with γ-carboxyglutamate at position 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. ehu.eus [ehu.eus]

- 13. Edman degradation - Wikipedia [en.wikipedia.org]

- 14. Overview of Edman Sequencing - Creative Proteomics [creative-proteomics.com]

Conopressin S: A Technical Guide to a Vasopressin/Oxytocin Family Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conopressin S is a nonapeptide belonging to the vasopressin/oxytocin superfamily of neuropeptides.[1][2] Originally isolated from the venom of the marine cone snail Conus striatus, this peptide has garnered significant interest within the scientific community due to its structural similarity to mammalian vasopressin and oxytocin and its ability to interact with their respective receptors.[3][4][5] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, receptor interaction profiles, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the fields of pharmacology, neuroscience, and drug discovery.

Molecular Profile of this compound

This compound is a cyclic nonapeptide with the amino acid sequence Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2, featuring a disulfide bridge between the two cysteine residues.[1] This structural motif, a six-residue ring and a three-residue tail, is a hallmark of the vasopressin/oxytocin peptide family.[4]

Receptor Interaction and Functional Activity

This compound exerts its physiological effects by binding to and modulating the activity of vasopressin and oxytocin receptors, which are members of the G-protein coupled receptor (GPCR) family.[1][2] Its binding affinity and functional potency have been characterized at several of these receptors.

Quantitative Receptor Binding and Functional Data

The following tables summarize the binding affinities (Ki) and functional activities (EC50) of this compound and related peptides at human vasopressin and oxytocin receptors. This data provides a comparative view of the peptide's receptor selectivity and potency.

| Peptide | Human V1aR Ki (nM) | Human V1bR Ki (nM) | Human V2R Ki (nM) | Human OTR Ki (nM) |

| This compound | 827 ± 76 | 8.3 ± 1.6 | >10,000 | 175 ± 13 |

| Arginine Vasopressin (AVP) | 0.6 ± 0.02 | 0.085 ± 0.01 | 4.9 ± 0.32 | 110 ± 25 |

| Oxytocin (OT) | 37 ± 3 | 222 ± 22 | 823 ± 122 | 1.5 ± 0.42 |

Table 1: Comparative binding affinities (Ki) of this compound, Arginine Vasopressin, and Oxytocin at human vasopressin and oxytocin receptors. Data is presented as mean ± S.E.M.[6]

| Peptide | Human V1aR EC50 (nM) | Human V1bR EC50 (nM) | Human V2R EC50 (nM) | Human OTR EC50 (nM) |

| Conopressin-G | 52 | 123 | 300 | - |

| Arginine Vasopressin (AVP) | - | - | - | 8.86 |

| Oxytocin (OT) | - | - | - | 4.57 |

| Vasotocin | - | - | - | 1.62 |

Table 2: Functional activity (EC50) of Conopressin-G and other related peptides at human vasopressin and oxytocin receptors.[7] Note: Specific EC50 data for this compound was not available in the reviewed literature.

Signaling Pathways

Upon binding to vasopressin and oxytocin receptors, this compound is expected to trigger downstream signaling cascades analogous to the endogenous ligands. The V1a and V1b receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8] The V2 receptor, on the other hand, couples to Gs proteins, activating adenylyl cyclase (AC) to produce cyclic AMP (cAMP), which then activates protein kinase A (PKA).[8]

Experimental Protocols

The characterization of this compound involves a variety of sophisticated experimental techniques. Below are generalized protocols for key assays.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for its receptors.

Methodology:

-

Membrane Preparation: Cells (e.g., CHO-K1) stably expressing the human vasopressin or oxytocin receptor of interest are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).[9]

-

Competition Binding: In a 96-well plate, a fixed concentration of a suitable radioligand (e.g., [3H]Arginine Vasopressin) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.[9]

-

Incubation: The reaction mixture is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to reach equilibrium.[9]

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) pre-treated with a substance like polyethyleneimine to reduce non-specific binding. This separates the membrane-bound radioligand from the free radioligand.[9]

-

Washing: The filters are washed multiple times with a cold wash buffer to remove any remaining unbound radioligand.[9]

-

Quantification: A scintillation cocktail is added to each well of the dried filter plate, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using a non-linear regression model to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response to receptor activation by this compound.

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Methodology:

-

Cell Culture: Cells stably expressing the V1a or V1b receptor are seeded in a 96-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of this compound are added to the wells.

-

Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., FLIPR). An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: The concentration-response curves are plotted, and the EC50 value is determined.

This assay measures the production of cyclic AMP following the activation of Gs-coupled receptors.

Methodology:

-

Cell Culture: Cells stably expressing the V2 receptor are plated in a 96-well plate.

-

Stimulation: The cells are treated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Lysis and Detection: The cells are lysed, and the amount of cAMP produced is quantified using a competitive immunoassay, often employing a luminescent or fluorescent readout (e.g., cAMP-Glo™ Assay).[10]

-

Data Analysis: The concentration-response data is used to calculate the EC50 value.

3D Structure Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides like this compound in solution.[11]

Methodology:

-

Sample Preparation: A highly purified and concentrated sample of this compound is dissolved in an appropriate solvent system, typically a mixture of H2O and D2O.

-

NMR Data Acquisition: A suite of one- and two-dimensional NMR experiments are performed. These include 1H NMR, COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy).[12]

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the this compound sequence.

-

Structural Restraint Generation: NOESY spectra provide information about protons that are close in space (< 5 Å), which are used to generate interproton distance restraints.

-

Structure Calculation: Computational algorithms are used to generate a set of 3D structures that are consistent with the experimental distance restraints.

-

Structure Refinement and Validation: The calculated structures are refined and validated to ensure they are stereochemically sound and consistent with the NMR data.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the interaction of this compound with its receptors at an atomic level.[8]

Methodology:

-

System Setup: A 3D model of the this compound-receptor complex is generated, often based on homology modeling using a known GPCR structure as a template. This complex is then embedded in a simulated lipid bilayer and solvated with water and ions.[8]

-

Simulation: The system is subjected to a molecular dynamics simulation, where the movements of all atoms are calculated over time by solving Newton's equations of motion. This generates a trajectory of the complex's dynamic behavior.[8]

-

Analysis: The simulation trajectory is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the receptor. This can provide insights into the binding mode and the structural basis of receptor activation or inhibition.[1]

Conclusion

This compound represents a fascinating example of a venom-derived peptide that targets a critical mammalian physiological system. Its distinct receptor interaction profile, particularly its high affinity for the V1b receptor, makes it a valuable pharmacological tool for studying the vasopressin/oxytocin system. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of novel therapeutics targeting vasopressin and oxytocin receptors. Further research into the structure-activity relationships of this compound and its analogs will undoubtedly contribute to a deeper understanding of GPCR function and may pave the way for new treatments for a variety of human diseases.

References

- 1. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. qyaobio.com [qyaobio.com]

- 3. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of GPCR signaling pathway [aperbio.com]

- 5. researchgate.net [researchgate.net]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 7. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of interactions responsible for vasopressin binding to human neurohypophyseal hormone receptors-molecular dynamics study of the activated receptor-vasopressin-G(alpha) systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. genscript.com [genscript.com]

- 10. GPCR Signaling Assays [promega.kr]

- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 12. Conformational studies of vasopressin and mesotocin using NMR spectroscopy and molecular modelling methods. Part I: Studies in water - PubMed [pubmed.ncbi.nlm.nih.gov]

Evolutionary origin of Conopressin S in cone snails

An In-depth Technical Guide on the Evolutionary Origin of Conopressin S in Cone Snails

Abstract

This compound, a nonapeptide toxin found in the venom of the fish-hunting cone snail Conus striatus, is a fascinating example of molecular evolution, showcasing the transition of an endogenous neuropeptide into a potent venom component. As a member of the ancient vasopressin/oxytocin (VP/OT) superfamily, its origins trace back to a common ancestor of all bilaterian animals. This guide provides a detailed examination of the evolutionary trajectory of this compound, from its ancestral hormonal role to its recruitment and diversification within the Conus venom arsenal. We present comparative sequence data, receptor binding affinities, detailed experimental protocols for its characterization, and visualizations of its evolutionary pathway and signaling mechanisms.

Introduction: The Vasopressin/Oxytocin Superfamily

The vasopressin/oxytocin (VP/OT) superfamily represents one of the most ancient and conserved neuropeptide signaling systems in the animal kingdom, with origins dating back over 700 million years.[1] These nonapeptides, characterized by a six-residue ring formed by a disulfide bond between two cysteine residues and a three-residue tail, are crucial regulators of physiological processes. In vertebrates, the ancestral gene duplicated, leading to two distinct lineages: vasopressin, primarily involved in osmoregulation and blood pressure, and oxytocin, which regulates reproductive functions like parturition and lactation.[1][2]

Invertebrates typically possess a single member of this gene family.[1][2] In mollusks, this peptide is known as conopressin. Initially identified in the central nervous system of non-venomous snails like Lymnaea stagnalis, conopressin functions as a neuromodulator, involved in processes such as the control of sexual behavior.[2][3] The discovery that peptides nearly identical to these endogenous hormones were also present in the venom of predatory cone snails provided a compelling model for studying the evolutionary process of neofunctionalization.

The Evolutionary Leap: From Hormone to Toxin

The evolutionary journey of this compound is rooted in the principle of gene duplication and subsequent neofunctionalization.[4] The ancestral gene, encoding a VP/OT-like peptide (an early conopressin), served a hormonal or neuromodulatory function in ancestral mollusks. In the lineage leading to cone snails, this gene was likely duplicated. One copy retained its original function in the central nervous system, while the other copy underwent changes that led to its expression in the newly evolving venom gland.

This recruitment into the venom arsenal subjected the duplicated gene to intense evolutionary pressure to become more effective at disabling prey.[5] This pressure drove rapid diversification, resulting in a variety of conopressin sequences across different Conus species, each tailored to interact with the receptors of their specific prey.[6] Conopressin-S (from the fish-hunting C. striatus) and Conopressin-G (from C. geographus) are classic examples.[7] The presence of highly divergent forms, such as the V1a receptor antagonist Conopressin-T from Conus tulipa, further highlights the functional plasticity and rapid evolution of these peptides after being incorporated into venom.[6][8]

The structural organization of the precursor protein (preproconopressin) is highly conserved between the hormonal and venom-expressed forms, featuring a signal peptide, the conopressin nonapeptide, and a neurophysin domain.[9] This shared architecture is strong evidence of their common ancestry.[3]

Data Presentation: Sequence and Receptor Affinity

Quantitative analysis of conopressin sequences and their binding affinities reveals key evolutionary and functional relationships.

Table 1: Amino Acid Sequence Comparison

This table compares the sequences of Conopressin-S with other conopressins and representative members of the vasopressin/oxytocin superfamily. The conserved cysteine residues (Cys1 and Cys6) that form the disulfide bridge are highlighted.

| Peptide | Sequence | Species of Origin | Primary Role |

| Conopressin-S | C I I R N C P R G-NH₂ | Conus striatus | Venom Toxin[7][10] |

| Conopressin-G | C F I R N C P K G-NH₂ | Conus geographus, Lymnaea stagnalis | Venom Toxin / Hormone[7] |

| Conopressin-T | C F I Q N C P L V-NH₂ | Conus tulipa | Venom Toxin (Antagonist)[8] |

| Arginine Vasopressin (AVP) | C Y F Q N C P R G-NH₂ | Homo sapiens | Hormone (human) |

| Oxytocin (OT) | C Y I Q N C P L G-NH₂ | Homo sapiens | Hormone (human) |

| Vasotocin | C Y I Q N C P R G-NH₂ | Teleost fish | Hormone (fish)[8] |

Note: The residue at position 8 is critical for receptor selectivity, distinguishing vasopressin-like (basic residue) from oxytocin-like (hydrophobic residue) peptides.

Table 2: Receptor Binding Affinity of Conopressin-S

This table summarizes the binding affinities (Ki, in nM) of Conopressin-S for human vasopressin and oxytocin G-protein coupled receptors. Lower Ki values indicate higher affinity.

| Receptor Subtype | Ligand | Ki (nM) | Reference |

| Human V1a Receptor (AVPR1A) | Conopressin-S | 827 | [8][11] |

| Human V1b Receptor (AVPR1B) | Conopressin-S | 8.3 | [11] |

| Human V2 Receptor (AVPR2) | Conopressin-S | >10,000 | [8] |

| Human Oxytocin Receptor (OXTR) | Conopressin-S | 175 | [8][11] |

Note: Conopressin-S shows a marked preference for the V1b receptor, with high affinity, and moderate affinity for the oxytocin receptor. Its low affinity for the V2 receptor is also notable.

Visualization of Pathways and Workflows

Evolutionary Pathway of Conopressin

Caption: Proposed evolutionary origin of this compound via gene duplication and neofunctionalization.

Experimental Characterization Workflow

Caption: Workflow for the discovery and functional characterization of this compound.

Conopressin-S Signaling Pathway

Caption: Simplified Gq-coupled signaling pathway for this compound at a V1-type receptor.

Experimental Protocols

The following are generalized methodologies for the characterization of conopressins, based on protocols cited in the literature.[3][6][8][9][12][13]

Protocol 1: Molecular Cloning of Conopressin Precursor from Conus cDNA

-

Tissue Collection and RNA Extraction: Dissect the venom duct from a live or freshly frozen Conus specimen. Immediately homogenize the tissue in a lysis buffer containing guanidinium thiocyanate (e.g., TRIzol) and extract total RNA following the manufacturer's protocol. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-5 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III) and an oligo(dT) primer to capture polyadenylated mRNAs.

-

PCR Amplification: Design degenerate primers based on highly conserved regions of the conopressin precursor signal sequence and the neurophysin domain from other known mollusk species. Perform PCR using the synthesized cDNA as a template. Use a touchdown PCR protocol to increase specificity.

-

Cloning and Sequencing: Ligate the resulting PCR products into a suitable cloning vector (e.g., pGEM-T Easy Vector). Transform the ligation product into competent E. coli cells. Screen colonies via PCR, and sequence positive clones using Sanger sequencing to obtain the full precursor sequence.

Protocol 2: Pharmacological Characterization via Receptor Binding Assay

-

Peptide Synthesis: Synthesize the mature Conopressin-S peptide (CIIRNCPRG-NH₂) using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its mass by mass spectrometry.

-

Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293 or CHO) in appropriate media. Stably or transiently transfect the cells with a plasmid containing the cDNA for the human receptor of interest (e.g., AVPR1B).

-

Membrane Preparation: Harvest the transfected cells, homogenize them in a cold buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane preparation in a binding buffer.

-

Competitive Binding Assay: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]-Arginine Vasopressin) and increasing concentrations of the unlabeled competitor peptide (synthesized Conopressin-S).

-

Data Analysis: After incubation, separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter. Plot the percentage of specific binding against the log concentration of Conopressin-S. Calculate the IC50 value and convert it to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The evolutionary history of this compound provides a clear and compelling narrative of molecular adaptation. Originating from a conserved hormonal system, it was co-opted into the Conus venom through gene duplication and refined by intense selective pressure into a potent neurotoxin. This journey from an endogenous modulator to an envenomation tool highlights a key mechanism by which venom arsenals gain complexity and potency.

For drug development professionals, the conopressins are a valuable resource. Their high affinity and selectivity for specific human vasopressin and oxytocin receptor subtypes make them excellent starting points for designing novel therapeutics. For example, the antagonist properties of Conopressin-T demonstrate that this scaffold can be modified to either activate or block receptor signaling.[13] Future research should focus on exploring the vast diversity of conopressins in other Conus species and characterizing their activity on a wider range of vertebrate and invertebrate receptors to uncover new pharmacological tools and potential drug leads.

References

- 1. Ancient neuromodulation by vasopressin/oxytocin-related peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and functional evolution of the vasopressin/oxytocin superfamily: vasopressin-related conopressin is the only member present in Lymnaea, and is involved in the control of sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Neofunctionalization of Duplicated Genes Under the Pressure of Gene Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolution of Conus Peptide Genes: Duplication and Positive Selection in the A-Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative and Evolutionary Physiology of Vasopressin/ Oxytocin-Type Neuropeptide Signaling in Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. Evolution of the vasopressin/oxytocin superfamily: characterization of a cDNA encoding a vasopressin-related precursor, preproconopressin, from the mollusc Lymnaea stagnalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. qyaobio.com [qyaobio.com]

- 11. uniprot.org [uniprot.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris [mdpi.com]

An In-depth Technical Guide on the Endogenous Role of Conopressin S in Invertebrate Physiology

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Conopressin S is a nonapeptide member of the ancient and highly conserved vasopressin/oxytocin neuropeptide superfamily. Initially identified in the venom of the marine cone snail Conus striatus, its broader family of related peptides, the conopressins, function as endogenous hormones and neurotransmitters across a range of invertebrates, particularly molluscs. These peptides are crucial regulators of a diverse array of physiological processes, including reproduction, neuromodulation, digestion, and behavior. Structurally, conopressins are characterized by a six-residue ring formed by a disulfide bond and a three-residue C-terminal tail, with the notable feature of a positively charged arginine at position 4. They exert their effects by binding to specific G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades. This document provides a comprehensive overview of the structure, function, and physiological significance of this compound and its analogues in invertebrates, presenting quantitative data, detailed experimental methodologies, and visual diagrams of key pathways and workflows to support advanced research and drug development.

Introduction and Background

The vasopressin/oxytocin superfamily of neuropeptides represents one of the oldest signaling systems in the animal kingdom, with origins dating back over 600 million years.[1] While vertebrates typically possess two distinct peptides (vasopressin and oxytocin) resulting from gene duplication, most invertebrates have a single gene encoding a related peptide.[2] In molluscs and other invertebrates, these peptides are known as conopressins.

Arg-conopressin S (sequence: Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2) was first purified and sequenced in 1987 from the venom of the fish-hunting cone snail, Conus striatus.[3] Simultaneously, Lys-conopressin G was isolated from Conus geographus.[3] Although discovered in venom, subsequent research revealed that conopressin-G is also an endogenous neuropeptide in non-venomous gastropods like Lymnaea stagnalis and Aplysia californica, as well as the leech Erpobdella octoculata, establishing its role as an intrinsic signaling molecule.[1]

Conopressins are recognized for their pleiotropic effects, acting as neurotransmitters, neuromodulators, and hormones that regulate a wide spectrum of physiological and behavioral functions.[1] Their study offers critical insights into the evolution of neuropeptide signaling and presents opportunities for the development of novel therapeutics targeting their cognate receptors.

Molecular Structure and Receptors

Peptide Structure

This compound is a nonapeptide with a cyclic structure formed by a disulfide bond between cysteine residues at positions 1 and 6.[4] A key distinguishing feature of this compound and its close relative, Conopressin G, is the presence of a positively charged arginine residue at position 4 within the cyclic ring.[5] This feature is rare among vasopressin/oxytocin analogues and contributes to its unique pharmacological profile.[1]

Receptors and Signaling

Conopressins mediate their cellular effects by binding to and activating G-protein coupled receptors (GPCRs).[6] Invertebrates typically possess one or two subtypes of conopressin receptors. For instance, the pond snail Lymnaea stagnalis has two known receptors: LSCPR1 and LSCPR2.[2]

-

LSCPR1 shows a more specific binding affinity for conopressin.[2]

-

LSCPR2 is considered more similar to an ancestral, broadly-responsive receptor, binding more promiscuously to other related nonapeptides.[2]

These receptors share sequence similarity with vertebrate vasopressin (V1a, V1b, V2) and oxytocin (OTR) receptors.[3] Activation of these receptors initiates intracellular signaling cascades, often involving phospholipase C (PLC) or adenylyl cyclase, leading to changes in intracellular calcium levels, protein kinase activity, and ultimately, a specific physiological response.[5]

Quantitative Data Summary

The following tables summarize the primary structures of key conopressins and the quantitative effects observed in various experimental models.

Table 1: Amino Acid Sequences of this compound and Related Peptides

| Peptide Name | Sequence | Source Organism | Citation |

|---|---|---|---|

| Arg-Conopressin S | C-I-I-R-N-C-P-R-G-NH₂ | Conus striatus | [3] |

| Lys-Conopressin G | C-F-I-R-N-C-P-K-G-NH₂ | Conus geographus, Lymnaea stagnalis | [3] |

| Conopressin-T | C-L-I-Q-N-C-L-V-G-NH₂ | Conus tulipa | [7] |

| Cephalotocin | C-F-I-R-N-C-P-L-G-NH₂ | Octopus vulgaris | [1] |

| Annetocin | C-F-V-R-N-C-P-T-G-NH₂ | Eisenia foetida (Earthworm) |[1] |

Table 2: Summary of Physiological Effects of Conopressins in Invertebrates

| Organism | Peptide/Concentration | Observed Physiological Effect | Citation |

|---|---|---|---|

| Berghia stephanieae (Nudibranch) | Conopressin (10⁻⁶ M) | Reduced locomotion, increased gut contractions, and egestion (vomiting/defecation). | [2] |

| Aplysia californica (Sea Hare) | Conopressin G | Reduced amplitude of siphon-evoked gill withdrawal reflex; increased frequency of spontaneous gill movements. | [8] |

| Lymnaea stagnalis (Pond Snail) | Conopressin | Induces membrane depolarization and rhythmic spiking in vas deferens muscle cells, triggering contractions. | [3] |

| Molluscan Neurons (General) | Conopressin | Stimulates transient and persistent inward currents, affecting neuronal excitability, firing rate, and action potential shape. |[6] |

Table 3: Receptor Binding Affinities (Ki, nM) of this compound on Human Receptors Note: Data on specific invertebrate receptors is limited. The following data on human receptors provides context for its pharmacological profile.

| Receptor | This compound (Ki, nM) |

|---|---|

| V1a Receptor | 827 |

| V2 Receptor | >10,000 (No binding) |

| Oxytocin Receptor | 175 |

Data from a study on Conopressin-T, which used Conopressin-S for comparison.[9]

Endogenous Physiological Roles

Conopressin signaling is integral to multiple physiological axes in invertebrates.

Reproduction

A primary and well-documented role of conopressins is in the regulation of reproductive behaviors.

-

Male Sexual Function: In the snail Lymnaea stagnalis, conopressin is expressed in neurons that control male reproductive organs. It induces contractions of the vas deferens, playing a direct role in ejaculation.[3]

-

Paternity and Allohormone Function: In the land snail Theba pisana, conopressin is found in the love dart and acts as an allohormone. When injected into a mating partner, it increases the paternity rate of the darting snail.[2]

-

Egg-Laying: The related peptide annetocin induces egg-laying behavior in earthworms, highlighting a conserved role in female reproduction within annelids.[1]

Neuromodulation

Conopressins act as potent neuromodulators in the central nervous system.

-

Neuronal Excitability: In molluscan neurons, conopressin directly impacts neuronal function by stimulating both transient and persistent inward currents, which alters firing patterns and the shape of action potentials.[6]

-

Behavioral Modulation: In Aplysia, conopressin G modulates gill behaviors, reducing the defensive gill withdrawal reflex while increasing spontaneous movements, a state associated with food arousal.[8] When injected intracerebrally into mice, conopressins induce intense grooming and scratching behaviors, indicating a conserved interaction with central neural circuits.[1][10]

Digestion and Feeding Behavior

Recent findings have expanded the known roles of conopressin to include the digestive system.

-

Gut Motility and Egestion: In the nudibranch Berghia stephanieae, bath application of conopressin at a concentration of 10⁻⁶ M significantly reduces locomotion and causes strong gut contractions, leading to defecation or egestion.[2]

-

Receptor Localization: The expression of conopressin and its receptor (BSCPR1) in the gut and on the radula (a feeding organ) of B. stephanieae provides strong evidence for a direct role in coordinating feeding and digestion.[2]

Osmoregulation

Consistent with the function of vasopressin in vertebrates, the conopressin system is implicated in maintaining water and salt homeostasis in invertebrates, a deeply conserved function of this peptide family.[1]

Signaling Pathways and Visualizations

This compound binds to a GPCR, activating G-proteins that in turn modulate effector enzymes like Phospholipase C (PLC). This leads to the production of second messengers such as inositol trisphosphate (IP₃) and diacylglycerol (DAG), causing the release of intracellular Ca²⁺ and the activation of Protein Kinase C (PKC), culminating in a cellular response like muscle contraction or altered neuronal excitability.

Caption: Generalized this compound signaling pathway via a Gq/11-coupled GPCR.

Caption: Logical relationships of this compound physiological functions.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of conopressin physiology.

Protocol for Behavioral Analysis (Bath Application)

This protocol is adapted from studies on Berghia stephanieae.[2]

-

Animal Acclimation: Place individual animals into separate wells of a multi-well plate containing artificial seawater (ASW). Allow them to acclimate for a baseline period of one hour.

-

Video Recording: Record behavior from above using a webcam for the entire duration of the experiment.

-

Peptide Administration: Prepare a stock solution of this compound. Add the peptide to the wells to achieve a final desired concentration (e.g., 10⁻⁶ M). A control group should receive an equivalent volume of ASW.

-

Post-Treatment Recording: Continue video recording for at least one hour post-treatment.

-

Data Analysis:

-

Locomotion: Quantify movement by tracking the animal's position over time. Calculate the percentage change in distance moved between the baseline and treatment periods.

-

Gut Behavior: Manually score the number and duration of gut contraction, defecation, and egestion events observed during the treatment period.

-

Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare behavioral changes between conopressin-treated and control groups.

-

Protocol for In Situ Hybridization Chain Reaction (HCR)

This protocol is used to visualize the localization of conopressin and its receptor mRNA in tissue.[2]

-

Tissue Preparation: Dissect the tissue of interest (e.g., central nervous system ganglia, gut) and fix immediately in a suitable fixative (e.g., 4% paraformaldehyde).

-

Probe Design and Synthesis: Design DNA probes complementary to the target mRNA sequence. Order probes with specific initiator sequences for HCR amplification.

-

Hybridization:

-

Permeabilize the tissue with Proteinase K.

-

Pre-hybridize the tissue in a hybridization buffer to block non-specific binding.

-

Incubate the tissue with the specific DNA probe set overnight at a controlled temperature (e.g., 37°C).

-

-

Signal Amplification:

-

Wash the tissue extensively to remove unbound probes.

-

Prepare metastable, fluorophore-labeled hairpin amplifiers.

-

Incubate the tissue with the hairpin amplifiers in an amplification buffer, allowing them to self-assemble into fluorescent polymers at the probe-binding site.

-

-

Imaging: Mount the stained tissue on a slide and visualize using a confocal microscope. The resulting fluorescent signal indicates the cellular location of the target mRNA.

Caption: Experimental workflow for a typical behavioral pharmacology study.

Conclusion and Future Directions

This compound and its related peptides are ancient, pleiotropic signaling molecules that are fundamental to invertebrate physiology. Their roles span reproduction, neuromodulation, and digestion, highlighting a remarkable functional diversity derived from a single ancestral gene. For researchers, this system provides a powerful model for understanding the evolution of neuroendocrine control. For drug development professionals, the specificity of conopressins for their invertebrate receptors, which are distinct from their human orthologs, may offer opportunities for developing highly selective pesticides or parasiticides. Furthermore, studying the structure-activity relationships of these peptides can inform the design of novel ligands with tailored agonist or antagonist properties for vertebrate vasopressin and oxytocin receptors.

Future research should focus on:

-

Deorphanizing Receptors: Identifying and characterizing the full complement of conopressin receptors in a wider range of invertebrate species.

-

Mapping Neural Circuits: Delineating the specific neural pathways through which conopressins exert their effects on behavior.

-

Investigating Downstream Pathways: Elucidating the precise intracellular signaling cascades that mediate the diverse physiological outcomes of receptor activation.

A deeper understanding of the endogenous roles of conopressins will continue to illuminate fundamental principles of neurobiology and open new avenues for biotechnological and pharmaceutical innovation.

References

- 1. Physiology of invertebrate oxytocin and vasopressin neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression patterns and behavioral effects of conopressin and APGWamide in the nudibranch Berghia stephanieae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Comparative and Evolutionary Physiology of Vasopressin/ Oxytocin-Type Neuropeptide Signaling in Invertebrates [frontiersin.org]

- 4. uniprot.org [uniprot.org]

- 5. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]

- 6. qyaobio.com [qyaobio.com]

- 7. Conopressin-T from Conus tulipa reveals an antagonist switch in vasopressin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conopressin G, a molluscan vasopressin-like peptide, alters gill behaviors in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 10. A vasopressin/oxytocin-related conopeptide with γ-carboxyglutamate at position 8 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Identification and Localization of the Conopressin S Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying and localizing the Conopressin S receptor. This compound, a vasopressin/oxytocin-like nonapeptide originally isolated from the venom of the marine cone snail Conus striatus, has garnered interest for its specific interactions with G protein-coupled receptors (GPCRs).[1][2][3] Understanding the pharmacology, signaling, and tissue distribution of its receptor is crucial for elucidating its physiological roles and assessing its therapeutic potential.

This compound Receptor Profile and Pharmacology

This compound is known to interact with subtypes of the human vasopressin and oxytocin receptors.[4] The binding affinities of this compound for these receptors have been characterized, providing a basis for competitive binding assays and initial functional screens.

Quantitative Data: Binding Affinities of this compound

The following table summarizes the reported inhibitory constants (Ki) of this compound at human vasopressin and oxytocin receptors expressed in mammalian cell lines. This data is essential for designing experiments to characterize novel ligands and for understanding the selectivity profile of this compound.

| Receptor Subtype | Ligand | Ki (nM) | Cell Line | Reference |

| Human V1a Receptor | Conopressin-S | 827 ± 76 | CHO cells | [4] |

| Human V1b Receptor | Conopressin-S | 8.3 ± 1.6 | CHO cells | [4] |

| Human V2 Receptor | Conopressin-S | >10,000 | CHO cells | [4] |

| Human Oxytocin Receptor | Conopressin-S | 175 ± 13 | CHO cells | [4] |

Experimental Protocols for Receptor Identification and Characterization

The identification and characterization of the this compound receptor, whether it is a known vasopressin/oxytocin receptor subtype or a novel entity, relies on a suite of established molecular and cellular techniques.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[5][6] These assays are fundamental for determining receptor affinity (Kd), receptor density (Bmax), and the binding affinities of unlabeled ligands (Ki).[5][6]

Experimental Workflow for Radioligand Binding Assays

Caption: Workflow for Radioligand Binding Assay.

Detailed Methodology for Competition Radioligand Binding Assay:

-

Membrane Preparation: Homogenize tissues or cultured cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors. Centrifuge the homogenate to pellet the membranes, wash the pellet, and resuspend in an appropriate assay buffer.[7] Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin), and varying concentrations of unlabeled this compound or other test compounds.[6][7] To determine non-specific binding, include wells with a high concentration of an unlabeled competing ligand.

-

Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[7]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the receptor-bound radioligand from the free radioligand.[7] Wash the filters rapidly with ice-cold wash buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the log concentration of the competing ligand and fit the data using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Receptor Localization Techniques

Identifying the specific tissues and cell types that express the this compound receptor is crucial for understanding its physiological function. The two primary methods for this are in situ hybridization (ISH) and immunohistochemistry (IHC).

In Situ Hybridization (ISH)

ISH detects the messenger RNA (mRNA) of the receptor, providing evidence of gene expression within specific cells.[8][9] This technique is particularly useful for identifying the sites of receptor synthesis.

Experimental Workflow for In Situ Hybridization

Caption: Workflow for In Situ Hybridization.

Detailed Methodology for In Situ Hybridization:

-

Probe Synthesis: Generate a digoxigenin (DIG)-labeled antisense RNA probe complementary to the mRNA sequence of the target receptor using in vitro transcription from a linearized plasmid containing the receptor cDNA.[10]

-

Tissue Preparation: Fix fresh-frozen or paraffin-embedded tissue sections with 4% paraformaldehyde.[10] Permeabilize the tissue with proteinase K treatment to allow probe entry.[11]

-

Hybridization: Pre-hybridize the sections and then hybridize overnight at an elevated temperature (e.g., 65°C) with the DIG-labeled probe in a hybridization buffer.[10]

-

Washing: Perform a series of high-stringency washes to remove unbound and non-specifically bound probes.[11]

-

Immunodetection: Block non-specific antibody binding sites and incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

-

Visualization: Add a chromogenic substrate (e.g., NBT/BCIP) that will be converted by the enzyme into a colored precipitate, revealing the location of the receptor mRNA.[10]

-

Imaging: Mount the slides and visualize the results using light microscopy.

Immunohistochemistry (IHC)

IHC utilizes antibodies to detect the receptor protein itself within tissue sections, providing direct evidence of the receptor's presence and subcellular localization.[12][13]

Experimental Workflow for Immunohistochemistry

Caption: Workflow for Immunohistochemistry.

Detailed Methodology for Immunohistochemistry:

-

Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections. For some antibodies, an antigen retrieval step (e.g., heat-induced epitope retrieval) may be necessary to unmask the epitope.[13]

-

Blocking: Incubate the sections in a blocking solution (e.g., normal serum from the species in which the secondary antibody was raised) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody raised against a specific epitope of the this compound receptor. This incubation is typically performed overnight at 4°C.[13]

-

Secondary Antibody Incubation: After washing, incubate the sections with a biotinylated or enzyme-conjugated secondary antibody that recognizes the primary antibody.

-

Signal Amplification and Detection: If using a biotinylated secondary antibody, incubate with an avidin-biotin-enzyme complex. Add the appropriate chromogenic substrate (e.g., DAB for peroxidase) or a fluorescent probe to visualize the antibody binding.

-

Counterstaining and Mounting: Lightly counterstain the sections with a nuclear stain like hematoxylin to provide anatomical context. Dehydrate, clear, and mount the slides with a coverslip.

-

Analysis: Examine the slides under a microscope to determine the cellular and subcellular localization of the receptor protein.

Signaling Pathway Analysis

Conopressins, like vasopressin and oxytocin, exert their effects through GPCRs, which initiate intracellular signaling cascades.[2][14] The specific pathway activated depends on the G protein to which the receptor couples. For vasopressin/oxytocin receptor subtypes, V1 receptors typically couple to Gq/11, leading to an increase in intracellular calcium, while V2 receptors couple to Gs, stimulating adenylyl cyclase and cyclic AMP (cAMP) production.[15]

Signaling Pathways of Vasopressin/Oxytocin Receptor Superfamily

Caption: GPCR Signaling Pathways for this compound.

Functional Assays to Determine Signaling Pathway:

-

Calcium Mobilization Assay: To determine if the this compound receptor couples to Gq/11, cells expressing the receptor can be loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Upon stimulation with this compound, an increase in intracellular calcium can be measured using a fluorometric imaging plate reader (FLIPR).[15]

-

cAMP Accumulation Assay: To test for Gs or Gi coupling, cells expressing the receptor are stimulated with this compound, and the intracellular levels of cAMP are measured using methods such as ELISA or time-resolved fluorescence resonance energy transfer (TR-FRET) assays. An increase in cAMP suggests Gs coupling, while a decrease (in the presence of an adenylyl cyclase activator like forskolin) suggests Gi coupling.[15][16]

Conclusion

The identification and localization of the this compound receptor are critical steps in understanding its biological significance and potential as a therapeutic target. This guide outlines the core experimental strategies, from initial binding assays to determine pharmacological properties, to localization studies for mapping tissue distribution, and finally, to functional assays for elucidating signaling pathways. A systematic application of these methodologies will provide a comprehensive understanding of the this compound receptor and pave the way for future drug discovery and development efforts.

References

- 1. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. qyaobio.com [qyaobio.com]

- 3. researchgate.net [researchgate.net]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. docs.abcam.com [docs.abcam.com]

- 12. Cellular localization of receptors using antibodies visualized by light and dual labeling confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 14. A vasopressin/oxytocin-related conopeptide with γ-carboxyglutamate at position 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]

- 16. endocrine-abstracts.org [endocrine-abstracts.org]

A Technical Guide to the Gene Sequencing and Analysis of the Conopressin S Precursor Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the gene sequencing, structure, and signaling pathways of the Conopressin S precursor protein. Conopressins are a family of vasopressin/oxytocin-like neuropeptides found in the venom of marine cone snails.[1][2][3] Originally isolated from Conus striatus, this compound has garnered significant interest due to its specific interactions with human G-protein coupled receptors (GPCRs), making it a valuable subject for pharmacological research and drug development.[2][4] This document details the molecular architecture of the precursor protein, presents relevant quantitative data, outlines comprehensive experimental protocols for its genetic identification, and visualizes its signaling cascade.

Quantitative Data Summary

The study of conopressins involves various analogs, each with a unique sequence and receptor binding profile. The following tables summarize key quantitative data for this compound and related peptides.

Table 1: Amino Acid Sequences of Selected Conopressin Analogs

| Peptide Name | Origin / Species | Amino Acid Sequence |

|---|---|---|

| This compound | Conus striatus | C-I-I-R-N-C-P-R-G-NH₂[1][5] |

| Conopressin G | Conus geographus | C-F-I-R-N-C-P-K-G-NH₂[3] |

| Conopressin T | Conus tulipa | C-Y-I-Q-N-C-L-R-V-NH₂[6] |

| (Lys⁸)-Conopressin S | Synthetic Analog | C-I-I-R-N-C-P-K-G-NH₂[5] |

| Vasopressin (AVP) | Mammalian | C-Y-F-Q-N-C-P-R-G-NH₂ |

| Oxytocin (OT) | Mammalian | C-Y-I-Q-N-C-P-L-G-NH₂ |

Note: The two cysteine (C) residues form a disulfide bridge.

Table 2: Binding Affinity (Ki) of this compound for Human Receptors

| Receptor Target | Binding Affinity (Ki) in nM | Receptor Family |

|---|---|---|

| Vasopressin V1b Receptor (AVPR1B) | 8.3 ± 1.6[4] | G-Protein Coupled Receptor |

| Oxytocin Receptor (OTR) | 175 ± 13[4] | G-Protein Coupled Receptor |

| Vasopressin V1a Receptor (AVPR1A) | 827 ± 76[4] | G-Protein Coupled Receptor |

| Vasopressin V2 Receptor (AVPR2) | >10,000 (No significant binding)[4] | G-Protein Coupled Receptor |

Data represents mean ± S.E. from multiple experiments.[4]

Gene and Precursor Protein Structure

Like other conotoxins, this compound is synthesized as a larger precursor protein, or preprohormone.[7][8] This precursor has a characteristic three-domain structure: an N-terminal signal peptide, the mature this compound nonapeptide, and a C-terminal neurophysin domain.[3][5] The signal peptide guides the protein for secretion, after which it is cleaved. The neurophysin domain is crucial for the proper folding, trafficking, and storage of the mature peptide.[8][9] Transcriptomic analysis of a related nudibranch revealed a conopressin preprohormone of 243 amino acids in length.[7]

Experimental Protocols for Gene Sequencing

The identification and sequencing of the this compound precursor gene typically rely on a transcriptomic approach, as direct protein sequencing can be complex.[10][11] The following protocol outlines a standard workflow used for discovering novel conotoxin precursors from venom glands.[12]

Protocol: Transcriptome-Based Identification of this compound Precursor Gene

-

Tissue Collection and RNA Extraction:

-

Dissect the venom duct from multiple specimens of Conus striatus.

-

Immediately preserve the tissue in an RNA stabilization solution (e.g., RNAlater) or flash-freeze in liquid nitrogen to prevent RNA degradation.

-

Homogenize the tissue and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high integrity (RIN > 8.0).

-

-

cDNA Library Preparation and Sequencing:

-

Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.

-

Fragment the purified mRNA into smaller pieces.

-

Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random hexamer primers.

-

Synthesize the second strand of cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.

-

Amplify the library via PCR to create a sufficient quantity for sequencing.

-

Sequence the prepared library using a high-throughput platform such as Illumina NovaSeq, generating millions of short reads (e.g., 150 bp paired-end).[12]

-

-

Bioinformatic Analysis: Assembly and Annotation:

-

Perform quality control on the raw sequencing reads using tools like FastQC to trim adapters and low-quality bases.

-

Assemble the high-quality reads into transcripts de novo using software such as Trinity.[12]

-

Translate the assembled transcripts into all six possible reading frames.

-

Identify putative conopeptide precursor sequences from the translated transcripts using specialized software like ConoSorter, which searches for characteristic features like signal peptides and conserved cysteine frameworks.[12]

-

Perform a BLAST search of the putative conopressin sequences against public databases (e.g., NCBI GenBank) to find homologs and confirm identity.

-

-

Gene Validation and Confirmation:

-

Design specific primers based on the assembled transcript sequence of the putative this compound precursor.

-

Perform Reverse Transcription PCR (RT-PCR) using the previously extracted RNA to amplify the full coding sequence.[12]

-

Clone the resulting PCR product into a suitable vector (e.g., pCR-TOPO).[12]

-

Transform the vector into competent E. coli cells.

-

Select several clones and sequence the plasmid inserts using the Sanger dideoxy chain termination method to validate the sequence obtained from the transcriptome assembly.[12]

-

This compound Signaling Pathway

Conopressins exert their biological effects by binding to and activating members of the vasopressin/oxytocin family of GPCRs.[4][5] this compound has been shown to be an agonist that interacts with multiple human receptors, notably AVPR1B, OXTR, and AVPR1A.[4][13] Upon binding, the receptor undergoes a conformational change, leading to the activation of intracellular G-proteins (likely Gq/11 or Gi/o), which in turn initiates a cascade of second messengers.[4] This signaling can influence a wide range of physiological processes, including neurotransmission and smooth muscle contraction.[5]

References

- 1. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Comparative and Evolutionary Physiology of Vasopressin/ Oxytocin-Type Neuropeptide Signaling in Invertebrates [frontiersin.org]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. qyaobio.com [qyaobio.com]

- 6. researchgate.net [researchgate.net]

- 7. Expression patterns and behavioral effects of conopressin and APGWamide in the nudibranch Berghia stephanieae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conotoxin Gene Superfamilies [mdpi.com]

- 9. libcatalog.usc.edu [libcatalog.usc.edu]

- 10. Strategies for Development of a Next-Generation Protein Sequencing Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.rug.nl [research.rug.nl]

- 12. Identification of Novel Conotoxin Precursors from the Cone Snail Conus spurius by High-Throughput RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

Methodological & Application

Solid-Phase Synthesis of Conopressin S: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conopressin S, a nonapeptide originally isolated from the venom of the marine cone snail Conus striatus, is a member of the vasopressin/oxytocin superfamily of neuropeptides.[1][2] Its structural similarity to mammalian hormones, characterized by a six-membered disulfide ring and a C-terminal amide, makes it a compelling target for pharmacological research.[1][2] this compound exhibits high affinity for the vasopressin V1b receptor and lower affinity for the V1a and oxytocin receptors, suggesting its potential as a selective tool for studying these G-protein coupled receptors (GPCRs).[3][4] This document provides a detailed protocol for the solid-phase synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, along with methods for its purification and characterization. Additionally, a summary of its signaling pathway is presented.

Introduction

Conopeptides, a diverse array of peptides found in the venom of cone snails, have emerged as a rich source of novel pharmacological tools and therapeutic leads. This compound, with the amino acid sequence Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2 (CIIRNCPRG-NH2), features a disulfide bond between the cysteine residues at positions 1 and 6.[1] This structural motif is crucial for its biological activity. The solid-phase peptide synthesis (SPPS) approach, specifically utilizing the Fmoc/tBu strategy, offers an efficient and reliable method for the chemical synthesis of this compound.[5][6] This methodology allows for the stepwise assembly of the peptide chain on a solid support, simplifying purification and enabling high yields of the desired product.

Solid-Phase Synthesis of this compound

The synthesis of this compound is performed on a Rink amide resin to generate the C-terminal amide upon cleavage. The synthesis follows a series of iterative steps involving the deprotection of the Fmoc group from the N-terminus of the growing peptide chain and the subsequent coupling of the next Fmoc-protected amino acid.

Materials and Reagents

| Reagent | Supplier | Grade |

| Rink Amide Resin | Various | Peptide Synthesis |

| Fmoc-Gly-OH | Various | Peptide Synthesis |

| Fmoc-Arg(Pbf)-OH | Various | Peptide Synthesis |

| Fmoc-Pro-OH | Various | Peptide Synthesis |

| Fmoc-Cys(Trt)-OH | Various | Peptide Synthesis |

| Fmoc-Asn(Trt)-OH | Various | Peptide Synthesis |

| Fmoc-Ile-OH | Various | Peptide Synthesis |

| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis |

| Piperidine | Various | ACS Grade |

| HATU | Various | Peptide Synthesis |

| N,N-Diisopropylethylamine (DIPEA) | Various | Peptide Synthesis |

| Dichloromethane (DCM) | Various | ACS Grade |

| Trifluoroacetic acid (TFA) | Various | ACS Grade |

| Triisopropylsilane (TIS) | Various | ACS Grade |

| Dithiothreitol (DTT) | Various | ACS Grade |

| Diethyl ether | Various | ACS Grade |

| Acetonitrile (ACN) | Various | HPLC Grade |

| Dimethyl sulfoxide (DMSO) | Various | ACS Grade |

Experimental Protocol

The following dot diagram illustrates the workflow for the solid-phase synthesis of this compound.

1. Resin Preparation and Swelling:

-

Start with Rink Amide resin (0.1 mmol scale).

-

Swell the resin in DMF for 1 hour in a reaction vessel.

2. Fmoc Solid-Phase Peptide Synthesis Cycle:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (5 equivalents) with HATU (4.9 equivalents) and DIPEA (10 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence: Gly, Arg(Pbf), Pro, Cys(Trt), Asn(Trt), Arg(Pbf), Ile, Ile, Cys(Trt).

3. Cleavage and Deprotection:

-

After the final amino acid coupling and deprotection, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H2O/DTT (94:2.5:2.5:1 v/v/v/w).

-

Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude linear peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

4. Disulfide Bond Formation (Oxidation):

-

Dissolve the crude linear peptide in a buffer solution (e.g., 0.1 M ammonium bicarbonate, pH 8.5) at a low concentration (e.g., 0.1 mg/mL).

-

Add DMSO to the solution (e.g., 10% v/v) to facilitate oxidation of the thiol groups to form the disulfide bond.

-

Stir the solution gently at room temperature and monitor the reaction by mass spectrometry until the linear peptide is consumed.

-

Acidify the solution with a small amount of TFA to stop the reaction.

5. Purification:

-

Purify the crude cyclized this compound by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

A typical purification protocol uses a C18 column with a linear gradient of acetonitrile in water, both containing 0.1% TFA.

-

Example Gradient: 5-45% Acetonitrile over 40 minutes.

-

Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure product.

-

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Quantitative Data

While specific yields can vary depending on the efficiency of each coupling and purification step, the following table provides representative data based on similar peptide syntheses.[7][8]

| Step | Parameter | Typical Value |

| Synthesis Scale | Starting Resin Loading | 0.1 mmol |

| Cleavage | Crude Peptide Yield | 70-90% |

| Cyclization | Conversion Efficiency | >95% |

| Purification | Final Yield | 15-30% (of theoretical) |

| Purity | Final Product Purity | >98% (by analytical HPLC) |

This compound Signaling Pathway

This compound is an analog of the neurohypophysial hormones vasopressin and oxytocin and, as such, exerts its biological effects by binding to vasopressin and oxytocin receptors.[3][9] These receptors are class A G-protein coupled receptors (GPCRs).[10] this compound has been shown to bind with high affinity to the human vasopressin V1b receptor, and with lower affinity to the V1a and oxytocin receptors.[3] The binding of this compound to these receptors initiates a downstream signaling cascade.

The following diagram illustrates the general signaling pathway initiated by this compound binding to its primary target, the V1b receptor.

Upon binding of this compound to the V1b receptor, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gq. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC). Activated PKC then phosphorylates various downstream target proteins, leading to a cellular response.

Conclusion

The Fmoc-based solid-phase synthesis protocol described herein provides a robust and efficient method for obtaining high-purity this compound for research purposes. The detailed methodology and representative data offer a valuable resource for researchers in pharmacology and drug development. The elucidation of its signaling pathway through vasopressin/oxytocin receptors underscores its potential as a selective molecular probe to investigate the physiological and pathological roles of these receptors. Further studies on the structure-activity relationship of this compound and its analogs may lead to the development of novel therapeutic agents.

References

- 1. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. qyaobio.com [qyaobio.com]

- 3. uniprot.org [uniprot.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. CN109748950B - Method for solid-phase synthesis of vasopressin receptor peptide agonist SELEPRESSIN - Google Patents [patents.google.com]

- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Sequence Verification of Conopressin S by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract